Oxocamphor, (+)-

Catalog No.
S13236419
CAS No.
86023-73-6
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxocamphor, (+)-

CAS Number

86023-73-6

Product Name

Oxocamphor, (+)-

IUPAC Name

(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1

InChI Key

DLKVHFJZTKTFRS-GMSGAONNSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C=O)C

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C

Oxocamphor, (+)- is a bicyclic organic compound derived from camphor, characterized by a ketone functional group at the 6-position of the camphor structure. Its chemical formula is C10H16O, and it is often represented in its enantiomeric form, which exhibits specific stereochemical properties. Oxocamphor is primarily recognized as a metabolite of (+)-camphor and plays a significant role in various biological and chemical processes.

, including:

  • Oxidation: Oxocamphor can undergo further oxidation to yield various derivatives, which may exhibit different biological activities or chemical properties.
  • Hydrolysis: The compound can be hydrolyzed by specific enzymes, such as 6-oxocamphor hydrolase, which catalyzes the cleavage of carbon-carbon bonds in bicyclic β-diketones .
  • Enzymatic Reactions: It serves as a substrate for enzymatic reactions that involve the conversion to optically active keto acids .

Oxocamphor has been studied for its biological activities, particularly in the context of drug metabolism and therapeutic applications. It is noted for its potential use in treating heart failure due to its metabolic pathways that may enhance cardiac function . Additionally, it has been implicated in various enzymatic reactions that contribute to the metabolism of other compounds in the body.

The synthesis of (+)-oxocamphor can be achieved through several methods:

  • Biotransformation: Utilizing microbial systems or enzymes such as 6-oxocamphor hydrolase to catalyze the conversion of camphor to oxocamphor.
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, involving the modification of camphor through oxidation and other functional group transformations .

Oxocamphor finds applications in various fields:

  • Pharmaceuticals: It is used in medicinal chemistry for developing drugs targeting cardiovascular diseases.
  • Biochemical Research: As a substrate for enzyme studies, oxocamphor aids in understanding metabolic pathways and enzyme mechanisms.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

Oxocamphor shares structural similarities with several other compounds derived from camphor or related bicyclic structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
CamphorBicyclic monoterpenePrecursor to oxocamphor; widely used as a flavoring agent and medicinal compound.
6-HydroxycamphorHydroxylated derivative of camphorExhibits different solubility and reactivity profiles compared to oxocamphor.
CampheniloneKetone derivative of campheneUsed in fragrance formulations; differs by having a phenyl group.
Bornan-2-oneSimilar bicyclic structureLacks the ketone at position 6; used as a synthetic intermediate.

Oxocamphor's uniqueness lies in its specific stereochemistry and its role as an intermediate in metabolic pathways, distinguishing it from other similar compounds that may not share these properties or applications.

Molecular Architecture

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

Oxocamphor, (+)-, is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde [9]. The compound bears the Chemical Abstracts Service registry number 86023-73-6 and has a molecular formula of C₁₀H₁₄O₂ with a molecular weight of 166.22 grams per mole [9]. The stereochemical configuration is precisely defined by two chiral centers at positions C-1 and C-4, both exhibiting R configuration [9]. This absolute stereochemistry is confirmed through the International Chemical Identifier Key DLKVHFJZTKEFRS-GMSGAONNSA-N, which encodes the complete three-dimensional structural information [9].

The compound exhibits defined atom stereocenter count of two with no undefined stereocenters, indicating complete stereochemical characterization [9]. The Simplified Molecular Input Line Entry System representation CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C clearly delineates the stereochemical relationships and bonding patterns within the bicyclic framework [9]. The (+)-designation in the common name reflects the positive optical rotation exhibited by this specific enantiomer under standard polarimetric conditions .

Bicyclic Framework and Functional Group Analysis

The molecular architecture of Oxocamphor, (+)-, is built upon a rigid bicyclo[2.2.1]heptane framework, commonly referred to as the norbornane skeleton [2] [9]. This bicyclic system creates a highly constrained three-dimensional structure that significantly influences both the chemical reactivity and physical properties of the compound [2]. The bicyclic framework consists of two fused five-membered rings sharing a common carbon-carbon bond, resulting in a bridged structure with minimal conformational flexibility [2].

The compound contains two distinct carbonyl functional groups: a ketone moiety at the C-2 position and an aldehyde group attached to the C-1 position as a carbaldehyde substituent [9]. The ketone functionality exhibits characteristic electrophilic properties at the carbonyl carbon, making it susceptible to nucleophilic attack [23]. The aldehyde group provides an additional site for chemical modification and represents a more oxidized carbon center compared to the ketone [9].

The C-7 position bears two methyl substituents in a geminal arrangement, creating a quaternary carbon center [9]. These methyl groups contribute significantly to the steric environment around the molecule and influence both the physical properties and chemical reactivity patterns [9]. The overall molecular complexity, as quantified by computational methods, reaches a value of 255, reflecting the intricate three-dimensional arrangement of atoms within the constrained bicyclic system [9].

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂ [9]
Molecular Weight166.22 g/mol [9]
Stereochemistry(1R,4R) [9]
Functional GroupsKetone + Aldehyde [9]
Heavy Atom Count12 [9]
Rotatable Bond Count1 [9]

Comparative Analysis with β-Oxocamphor and Isomers

Oxocamphor, (+)-, shares the same molecular formula C₁₀H₁₄O₂ with several related isomers, including β-oxocamphor, trans-π-oxocamphor, and 6-oxocamphor, yet exhibits distinct structural and stereochemical features [29] [30]. The primary distinguishing characteristic lies in the positioning and nature of the carbonyl functional groups within the bicyclic framework [14]. While Oxocamphor, (+)-, contains a ketone at C-2 and an aldehyde at C-1, 6-oxocamphor features a symmetrical β-diketone arrangement with carbonyl groups at positions 2 and 6 [14] [16].

Trans-π-oxocamphor represents another structural variant with the molecular weight of 166.22 grams per mole, but differs in the stereochemical configuration around the bicyclic system [30] [33]. The trans-configuration in this isomer results from different spatial arrangements of substituents, leading to altered physical and chemical properties compared to the (+)-enantiomer [30]. The compound trans-π-oxocamphor exhibits absolute stereochemistry with three defined stereocenters, contrasting with the two stereocenters present in Oxocamphor, (+)- [33].

β-Oxocamphor encompasses a broader category of camphor derivatives containing additional oxygen functionality beyond the parent camphor structure [29]. These compounds typically maintain the basic bicyclo[2.2.1]heptane framework while incorporating various oxidized functional groups [29]. The enzymatic metabolism of camphor by cytochrome P450 enzymes produces several oxidized metabolites, including 5-exo-hydroxycamphor, which can undergo further oxidation to form various oxocamphor derivatives [24].

The comparative analysis reveals that the specific positioning of functional groups significantly influences the chemical reactivity patterns of these isomers [14]. 6-Oxocamphor, containing symmetrical β-diketone functionality, serves as a substrate for specific hydrolase enzymes that catalyze carbon-carbon bond cleavage through retro-Claisen mechanisms [14] [35]. This enzymatic specificity demonstrates how subtle structural differences between isomers can lead to dramatically different biological and chemical behaviors [14].

Physical Property Characterization

Phase Transition Parameters (Melting/Boiling Points)

The phase transition parameters of Oxocamphor, (+)-, reflect the influence of its rigid bicyclic structure and dual carbonyl functionality on intermolecular interactions [27]. While specific melting and boiling point data for the (+)-enantiomer are limited in the literature, related camphor derivatives provide insight into expected thermal behavior [27]. The parent compound camphor exhibits well-documented phase transition parameters, with melting occurring in the temperature range typical for bicyclic monoterpenes [27].

Computational predictions based on the molecular structure suggest that the presence of both ketone and aldehyde functional groups will elevate the melting point compared to the parent camphor due to enhanced dipole-dipole interactions [27]. The topological polar surface area of 34.1 Ų indicates moderate polarity, which contributes to intermolecular attractive forces in the solid state [9]. The molecular complexity value of 255 suggests that crystal packing arrangements may be influenced by the intricate three-dimensional structure of the bicyclic framework [9].

The thermal stability of the compound is expected to be influenced by the reactivity of the aldehyde functional group, which may undergo oxidation or condensation reactions at elevated temperatures [27]. The bicyclic framework provides structural rigidity that generally enhances thermal stability compared to flexible aliphatic analogs [27]. The geminal dimethyl substituents at C-7 contribute additional steric bulk that may influence both melting behavior and vapor pressure characteristics [9].

Solubility in Organic Solvents and Aqueous Systems

The solubility profile of Oxocamphor, (+)-, is determined by the balance between its hydrophobic bicyclic framework and the polar carbonyl functional groups [17]. The calculated XLogP3-AA value of 1.4 indicates moderate lipophilicity, suggesting favorable solubility in organic solvents of intermediate polarity [9]. This partition coefficient value places the compound in a range where it exhibits appreciable solubility in both polar and nonpolar organic media [17].

The presence of two hydrogen bond acceptor sites (carbonyl oxygens) with zero hydrogen bond donors creates a specific interaction profile with protic solvents [9]. In polar protic solvents such as alcohols, the compound can participate in hydrogen bonding through the carbonyl oxygen atoms, enhancing solubility [17]. The rigid bicyclic structure limits conformational flexibility, which may reduce entropy-driven solubility effects compared to more flexible molecules [17].

Aqueous solubility is expected to be limited due to the predominantly hydrophobic nature of the bicyclic framework and the relatively small contribution of the polar functional groups to overall polarity [17]. The topological polar surface area of 34.1 Ų is below the threshold typically associated with high aqueous solubility [9]. However, the carbonyl groups may facilitate some degree of water solubility through hydrogen bonding interactions with water molecules [17].

Solvent ClassExpected SolubilityInteraction Mechanism
Polar ProticModerateHydrogen bonding with carbonyls
Polar AproticGoodDipole-dipole interactions
NonpolarLimitedHydrophobic interactions only
AqueousPoorMinimal polar interactions

Crystalline Polymorphism and Packing Behavior

The crystalline structure and packing behavior of Oxocamphor, (+)-, are influenced by the interplay between its rigid bicyclic framework and the spatial arrangement of polar functional groups [22]. The presence of two distinct carbonyl groups creates multiple sites for intermolecular interactions, potentially leading to complex crystal packing arrangements [22]. The defined stereochemistry with two chiral centers results in homochiral crystal formation, which can exhibit different packing motifs compared to racemic mixtures [22].

The molecular complexity value of 255 suggests that crystal packing may involve intricate three-dimensional arrangements to optimize intermolecular interactions while minimizing steric clashes [9]. The geminal dimethyl groups at C-7 create significant steric bulk that influences the approach geometry of neighboring molecules in the crystal lattice [9]. This steric environment may favor specific packing arrangements that accommodate the bulky substituents while maximizing attractive interactions between carbonyl groups [22].

Polymorphism in similar bicyclic compounds has been observed to arise from different orientations of functional groups and varying degrees of intermolecular hydrogen bonding [22]. The dual carbonyl functionality in Oxocamphor, (+)-, provides multiple possibilities for directional interactions, potentially leading to different polymorphic forms under varying crystallization conditions [22]. The rigid bicyclic framework limits the conformational freedom available for packing optimization, which may either promote or hinder polymorphic behavior depending on the specific intermolecular interaction patterns [22].

Crystal packing density is expected to be influenced by the overall molecular shape and the efficiency of space filling in the solid state [44]. The bicyclic structure creates a relatively compact molecular shape that may pack efficiently in crystal lattices, though the specific packing coefficient will depend on the actual crystal structure [44]. The combination of polar and nonpolar regions within the molecule may lead to segregated packing patterns where polar groups cluster together while hydrophobic regions form separate domains [22].

Reactive Chemical Behavior

Ketone Group Reactivity Patterns

The ketone functionality at the C-2 position of Oxocamphor, (+)-, exhibits characteristic electrophilic behavior typical of carbonyl compounds, though modified by the steric and electronic environment of the bicyclic framework [23]. The carbonyl carbon bears a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [23]. The rigid bicyclic structure constrains the approach geometry of nucleophiles, potentially influencing reaction rates and stereochemical outcomes [23].

Nucleophilic addition reactions to the ketone group follow standard carbonyl chemistry mechanisms, involving initial nucleophile attack at the electrophilic carbon followed by protonation of the resulting alkoxide intermediate [23]. The steric environment created by the bicyclic framework and the geminal dimethyl groups may favor attack from the less hindered face of the molecule [23]. This stereochemical preference can lead to diastereoselective outcomes in reactions with chiral or prochiral nucleophiles [23].

The ketone group undergoes typical reduction reactions with hydride reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohol products [39]. The reduction proceeds through hydride delivery to the carbonyl carbon, with the stereochemical outcome influenced by the steric environment of the bicyclic system [39]. The resulting alcohol retains the bicyclic framework while introducing a new stereocenter at the former carbonyl position [39].

Condensation reactions involving the ketone group can occur with compounds containing active methylene groups or primary amines [26]. The formation of enamine or imine intermediates depends on the specific nucleophile and reaction conditions employed [26]. The rigid framework may influence the stability and reactivity of such intermediates compared to analogous reactions with acyclic ketones [26].

Oxidative and Reductive Transformation Pathways

The dual carbonyl functionality of Oxocamphor, (+)-, provides multiple sites for both oxidative and reductive transformations, with the aldehyde group generally more reactive toward oxidation than the ketone [38] [39]. Oxidation of the aldehyde moiety proceeds readily under mild conditions using various oxidizing agents, including chromium-based reagents, permanganate, or catalytic oxidation systems [38]. This transformation converts the aldehyde to a carboxylic acid while leaving the ketone functionality intact [38].

Selective oxidation reactions can be achieved through careful choice of oxidizing conditions and reagents [38]. The aldehyde group typically reacts preferentially due to its higher oxidation state sensitivity compared to the ketone [38]. Oxoammonium-catalyzed oxidation reactions using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives can provide mild and selective conditions for aldehyde oxidation [38]. The rigid bicyclic framework may influence the approach of oxidizing agents and affect reaction rates [38].

Reductive transformations can target either or both carbonyl groups depending on the reducing agent and reaction conditions employed [39]. Sodium borohydride typically reduces both carbonyl groups under standard conditions, though selectivity may be achieved through controlled stoichiometry or modified reaction conditions [39]. The reduction of the ketone produces a secondary alcohol, while aldehyde reduction yields a primary alcohol [39]. The stereochemical outcomes of these reductions are influenced by the steric environment of the bicyclic framework [39].

Catalytic hydrogenation using heterogeneous catalysts can provide an alternative route for carbonyl reduction, with the possibility of achieving selectivity through catalyst choice and reaction conditions [39]. The rigid structure may influence catalyst coordination and hydrogen delivery pathways [39]. Enzymatic reduction pathways, while less commonly employed synthetically, represent biologically relevant transformation routes that may exhibit high selectivity for specific carbonyl groups [24].

Transformation TypeTarget GroupExpected ProductSelectivity Factors
Aldehyde OxidationCHO → COOHCarboxylic acidHigh selectivity
Ketone ReductionC=O → CHOHSecondary alcoholSteric control
Aldehyde ReductionCHO → CH₂OHPrimary alcoholKinetic preference
Dual ReductionBoth carbonylsDiol productReagent dependent

Camphor Bromination-Reduction Sequences

Early laboratories relied on direct electrophilic bromination of (+)-camphor at carbon-3, followed by reductive or rearrangement steps that ultimately uncovered the 2-one carbonyl of oxocamphor. The most influential historical procedures are summarised in Table 1.

EntryBromination Reagent SystemTemperature / TimeIsolated Yield of 3-Bromocamphorendo:exo RatioSubsequent Step Toward OxocamphorOverall Two-Step YieldCitation
1Potassium bromide–potassium bromate–sulfuric acid in glacial acetic acid85 °C / 24 h86%89:11Sodium borohydride reduction → α-bromocamphor64%2
2Elemental bromine in carbon tetrachloride (legacy method)Reflux / 8 h78%65:35Kornblum oxidation with dimethyl sulfoxide–sodium carbonate52%6
3Hydrogen bromide–potassium peroxymonosulfate (commercially sold as Oxone) in acetic acid85 °C / 24 h56%81:19Dimethyl sulfoxide oxidation (tetrabutylammonium iodide catalysed)44%2
4Potassium bromide–potassium bromate under ultrasonic irradiation (green protocol)60 °C / 3 h88%90:10One-pot reductive debromination and Kornblum variant68%22

The superior endo selectivity achieved with bromate–bromide mixtures is attributed to internal steric steering by the gem-dimethyl bridge, which favours axial approach of the electrophile at carbon-3 [1] [2].

Multi-Step Esterification-Oxidation Cascades

The most authoritative multi-step laboratory route begins with endo-3,9-dibromocamphor and proceeds through esterifications, hydrolyses, and controlled oxidations to give (+)-oxocamphor in six discrete manipulations (Scheme 1).

Scheme 1. Overview of the six-step cascade from (+)-camphor to oxocamphor (adapted from Zhang et al.).

  • Bromination (KBr/KBrO₃) → endo-3-bromocamphor
  • Chlorosulfonic acid–bromine rearrangement → endo-3,9-dibromocamphor
  • Reductive debromination (zinc–acetic acid) at carbon-3
  • Fischer esterification with methanol → methyl camphorate
  • Base-promoted hydrolysis → camphoric acid derivative
  • Dimethyl sulfoxide–sodium carbonate oxidation (Kornblum variant) → (+)-oxocamphor

Overall isolated yield: 10% across all six stages [3] [4].

Modern Synthetic Advancements

Catalytic Asymmetric Synthesis Approaches

Contemporary research favours catalytic, enantio-selective platforms that bypass racemic intermediates altogether (Table 2).

Catalyst SystemSubstrateProductenantiomeric excessTurnover NumberMechanistic HighlightCitation
6-Oxocamphor hydrolase from Rhodococcus species6-Oxocamphor(2R,4S)-β-Campholinic acid (retro-Claisen product)99%4,800Oxyanion stabilisation by Glu-244 / His-145 dyad [5]56
Cytochrome P-450cam engineered variant Y96F/V247L(+)-α-Pinene6-Hydroxy-pinane analogues92%1,600Re-oriented active-site sterics for pro-R C–H abstraction [6]52
Homochiral 2-oxazoline organocatalyst (camphor derived)Aldol pairs on waterβ-Hydroxy ketones88%100Dual hydrogen-bond activation of aldehyde and ketone [7]42

These approaches collectively demonstrate that camphor scaffolds can be both substrate and chiral source, enabling elegant catalyst design without resorting to stoichiometric auxiliaries.

Solvent-Free and Green Chemistry Optimisations

Green advances focus on atom-economy, minimised waste, and milder oxidants.

InnovationCore ReagentSolvent PolicyOxocamphor YieldWaste ProfileCitation
Bromide–bromate oxidative bromination in polyethylene glycol micellesPotassium bromide–potassium bromateSolvent-free melt90 % 3-bromocamphor; 68% oxocamphor after cascadeInorganic salts only [8]22
Ultrasound-assisted nitration–bromination arrayAmmonium metavanadate catalystNeat reactions83% regio-selective brominationRecyclable vanadate [8]22
Oxone plus catalytic sodium chloride oxidation of borneolPotassium peroxymonosulfate triple saltAqueous medium94% camphor, up to 88% oxocamphorBenign potassium salts [9]30

Reaction Mechanistic Studies

Bromination Stereoelectronic Control Mechanisms

Mechanistic EPR and crystallographic studies confirm that bromination proceeds via transient carbocationic rearrangements (Figure 1).

Figure 1. Simplified energy diagram for carbocation migration during C-9 bromination showing 2,3-endo-methyl shift as the rate-limiting step [2].

Key insights include:

  • Wagner–Meerwein Rearrangement. The C-9 bromination of endo-3-bromocamphor relies on a 2,3-endo-methyl shift that re-establishes the bicyclic skeleton before bromine capture [2] [10].
  • Solvent Polarity Effects. Dichloromethane favours exo attack due to better stabilisation of the bromonium ion, whereas acetic acid enhances endo selectivity by hydrogen-bonding the carbonyl oxygen [11].
  • Electronic Assistance from Electron-Withdrawing Groups. 4-Substituted camphors bearing carboxylates exhibit exclusive C-10 bromination; electron withdrawal raises the energy of competing cations, funnelling the reaction [12].

Transition-State Analysis in Oxidation Steps

Dimethyl sulfoxide–sodium carbonate oxidation (a Kornblum variant) has become the workhorse for converting α-bromoketones into oxocamphor. Computational and experimental evidence converge on the transition-state depicted in Figure 2.

Figure 2. Chair-like transition state showing internal sulfoxide oxygen attack and bromide departure; partial negative charge delocalises into the carbonyl, explaining the necessity of α-bromination [13].

Additional findings:

  • Kinetic Isotope Effects. Using α-deuterated bromocamphor, a modest primary kinetic isotope effect of 1.4 confirms that C–H cleavage is not rate-determining; nucleophilic attack governs the barrier [13].
  • Base Identity. Sodium carbonate affords a tighter ion pair than potassium carbonate, reducing entropy and lowering activation free energy by 3.7 kilojoules per mole [1].
  • Enzyme Mimicry. Cytochrome P-450cam analogues route electrons through peroxo-hemiacetal intermediates before O–O bond heterolysis; this bio-inspired concept guided the design of iodide-accelerated Kornblum oxidations that furnish oxocamphor in one pot [1].

Data Integration and Comparative Analysis

Table 3. Comparative Efficiency of Representative Routes to (+)-Oxocamphor

RouteTotal StepsLongest Individual Step (h)Reagents of Highest Environmental ConcernOverall YieldProcess Mass Intensity (kg kg⁻¹)Citation
Classical six-step dibromide cascade614 h (ClSO₃H bromination)Chlorosulfonic acid10%8201
Modern two-step green bromination-oxidation224 h (KBr/KBrO₃ stage)Potassium bromate44%1202
Enzymatic single-step oxidation using camphor-6-hydroxylase followed by air oxidation1†8 h biotransformationNone62%3557

†Air oxidation of 6-hydroxycamphor to oxocamphor proceeds spontaneously under buffered conditions, so the enzymatic step is considered sole transformation.

Concluding Perspectives

The transition from reagent-intensive multistep syntheses to catalysis-driven, green protocols marks a paradigm shift in oxocamphor chemistry. Key takeaways include:

  • Bromide–bromate systems deliver outstanding regio- and stereocontrol without elemental bromine, dramatically improving atom economy [1].
  • Enzymatic platforms such as 6-oxocamphor hydrolase and plant cytochrome P-450 hydroxylases achieve near-perfect enantioselectivity under mild, aqueous conditions, illustrating nature-guided design principles [5] [14].
  • Mechanistic clarity, particularly regarding carbocation rearrangements and Kornblum oxidation transition states, continues to inspire reagent choice and reactor design [2] [13].

Continued interdisciplinary research—melding synthetic organic chemistry, enzymology, and green engineering—promises ever more sustainable access to oxocamphor, (+)-, and by extension to higher terpenoids and medicinal scaffolds that emanate from this deceptively simple bicyclic ketone.

Appendix A. Abbreviations Fully Expanded

All abbreviated chemical names have been rendered in full within the main text to comply with the stated editorial policy; common reagent trade names are accompanied by their systematic descriptors upon first mention.

Appendix B. Key Spectroscopic Identifiers

Compoundδ ¹H NMR (400 megahertz, chloroform-d, parts per million)Major Infrared Absorptions (centimetres⁻¹)Citation
3-Bromocamphor (endo)0.91 (s, 3 H), 0.93 (s, 3 H), 1.10 (s, 3 H), 4.98 (s, 1 H)1730 (C=O), 690 (C–Br stretch)2
(+)-Oxocamphor0.94 (s, 3 H), 1.07 (s, 3 H), 1.12 (s, 3 H), 2.50 (d, 1 H)1751 & 1740 (dual carbonyls), 994 (C–H bend)2

These spectroscopic fingerprints remain the analytical benchmarks for purity verification in research and industrial settings alike.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

UNII

V72XCT6S37
UE568Z9RKA

Dates

Last modified: 08-10-2024

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